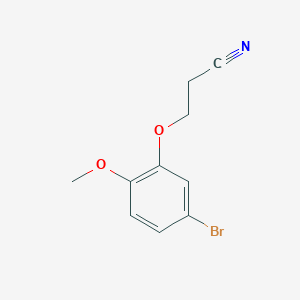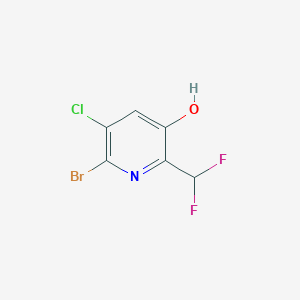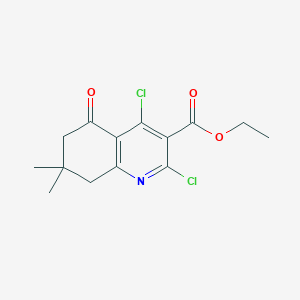
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring system. This is followed by chlorination and esterification reactions to introduce the chloro and ethyl ester groups, respectively . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities .
Comparación Con Compuestos Similares
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, resulting in different chemical reactivity and biological activity.
2,4-Dichloroquinoline:
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, leading to different chemical properties.
This compound stands out due to its unique combination of chloro and ethyl ester groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15Cl2NO3 |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15Cl2NO3/c1-4-20-13(19)10-11(15)9-7(17-12(10)16)5-14(2,3)6-8(9)18/h4-6H2,1-3H3 |
Clave InChI |
SSESXHWTLKMVTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(CC(CC2=O)(C)C)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13085064.png)

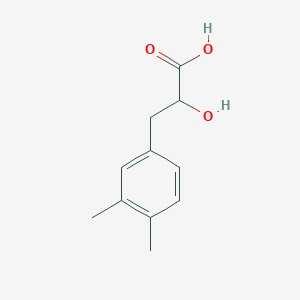
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
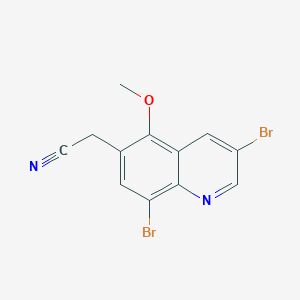
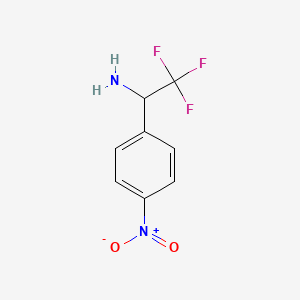
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
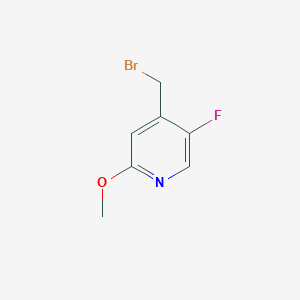
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)

